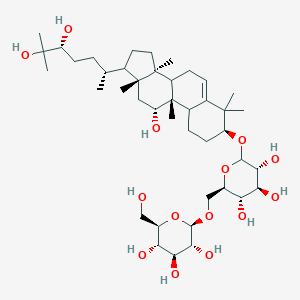Mogroside II-A2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Mogroside II A2 is a natural sweetener derived from the Siraitia grosvenorii Swingle plant, also known as luo han guo. It belongs to a class of compounds called mogrosides, which are responsible for the plant's intense sweetness. While all mogrosides contribute to the sweetness, Mogroside II A2 is one of the most abundant and potent sweeteners (). Scientific research is investigating Mogroside II A2 for various potential applications, primarily due to its sweetening properties and possible health benefits.
Sweetener with Low Calories
One of the most studied aspects of Mogroside II A2 is its intense sweetness. Research suggests it can be hundreds of times sweeter than sucrose (table sugar) (). This makes it a promising candidate for low-calorie sweeteners. Since the body poorly absorbs Mogroside II A2, it contributes minimal calories to the diet ().
Potential Anti-diabetic Effects
Mogroside II A2 is being explored for its potential role in blood sugar management. Studies have shown that Mogroside II A2 may stimulate insulin secretion from pancreatic beta cells, potentially improving blood sugar control (). However, more research is needed to confirm these findings and understand the mechanisms behind these effects.
Mogroside II-A2 is a natural compound derived from the monk fruit, scientifically known as Siraitia grosvenorii. It is one of the mogrosides, a class of glycosides recognized for their intense sweetness and potential health benefits. The molecular formula of Mogroside II-A2 is , and it features a complex structure that contributes to its unique properties. This compound is notable not only for its sweetness but also for its various biological activities, including antioxidant, antidiabetic, and anticancer effects .
The sweetness of Mogroside II A2 is attributed to its interaction with taste receptors on the tongue. These receptors bind to the mogrosides, triggering a sweet taste sensation []. Additionally, research suggests that mogrosides, including Mogroside II A2, might possess various health benefits. Studies have shown antioxidant, antidiabetic, and anticancer activities associated with mogrosides [, ]. The exact mechanisms underlying these effects are still under investigation, but they might involve interactions with cellular pathways or enzymes.
- Oxidation: This compound can be oxidized, leading to the formation of various derivatives that may exhibit altered biological activities. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Hydrolysis: Enzymatic hydrolysis, particularly using β-glucosidase, can break down Mogroside II-A2 into its aglycone (mogrol) and sugar components under mild conditions (pH 5-7, 30-40°C) .
These reactions can modify the compound's properties and enhance its therapeutic potential.
Mogroside II-A2 exhibits several significant biological activities:
- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes. This property is crucial for preventing cellular damage associated with various diseases .
- Antidiabetic Effects: Mogroside II-A2 modulates blood glucose levels by improving insulin sensitivity and reducing glucose absorption in the intestines. This makes it a potential candidate for managing diabetes .
- Anticancer Activity: The compound has shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of critical signaling pathways such as the PI3K/AKT/mTOR pathway .
The synthesis of Mogroside II-A2 typically involves extraction from monk fruit followed by purification:
- Extraction: Monk fruit is dried and subjected to solvent extraction using ethanol or water to obtain a crude extract containing mogrosides.
- Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Mogroside II-A2.
- Industrial Production: Industrial methods often utilize biotransformation techniques involving enzymes like β-glucosidase to convert mogroside V into Mogroside II-A2, which enhances efficiency and specificity .
Mogroside II-A2 has various applications:
- Natural Sweetener: Due to its intense sweetness, it serves as a natural sweetener in food products, offering an alternative to sugar without the associated calories.
- Health Supplement: Its antioxidant and antidiabetic properties make it a candidate for dietary supplements aimed at improving metabolic health and reducing oxidative stress.
- Pharmaceuticals: Given its anticancer properties, research continues into its potential use in cancer therapies .
Research indicates that Mogroside II-A2 may interact synergistically with other compounds to enhance its biological effects. For instance, studies have shown that it works effectively with other mogrosides and phenolic compounds to improve antioxidant activity . Further investigation into these interactions could provide deeper insights into its therapeutic potential.
Mogroside II-A2 shares structural similarities with other mogrosides found in monk fruit. Here are some notable comparisons:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Mogroside V | Most abundant mogroside; known for intense sweetness | Primarily used as a sweetener; less focus on medicinal properties |
| Mogroside III | Less sweet than Mogroside V; similar structure | May have different biological activities |
| Mogroside IIE | A precursor to Mogroside V; exhibits bitterness | Less sweetness; potential therapeutic uses |
Uniqueness of Mogroside II-A2: This compound stands out due to its balanced sweetness combined with significant biological activities. Unlike Mogroside V, which is primarily valued for its sweetness, Mogroside II-A2 is recognized for both its sweetening properties and therapeutic potential .







